Versiconol

cytotoxicity ovarian cancer anthraquinone

Versiconol (CAS 22268-13-9) is a tetrahydroxyanthraquinone mycotoxin with molecular formula C₁₈H₁₆O₈ and monoisotopic mass 360.0845 Da. It belongs to the hydroxyanthraquinone class of fungal polyketides and functions as a key intermediate within the aflatoxin B₁ biosynthetic metabolic grid in Aspergillus species.

Molecular Formula C18H16O8
Molecular Weight 360.3 g/mol
Cat. No. B1264608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVersiconol
Synonymsversiconol
Molecular FormulaC18H16O8
Molecular Weight360.3 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=O)C3=CC(=C(C(=C3C2=O)O)C(CCO)CO)O)O)O
InChIInChI=1S/C18H16O8/c19-2-1-7(6-20)13-12(23)5-10-15(17(13)25)18(26)14-9(16(10)24)3-8(21)4-11(14)22/h3-5,7,19-23,25H,1-2,6H2
InChIKeyZLIRCPWCWHTYNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Versiconol Procurement Guide: Identity, Class, and Core Characteristics for Research Sourcing


Versiconol (CAS 22268-13-9) is a tetrahydroxyanthraquinone mycotoxin with molecular formula C₁₈H₁₆O₈ and monoisotopic mass 360.0845 Da [1]. It belongs to the hydroxyanthraquinone class of fungal polyketides and functions as a key intermediate within the aflatoxin B₁ biosynthetic metabolic grid in Aspergillus species [2]. The compound exists as the optically active (S)-enantiomer and serves both as a pathway probe for aflatoxin biosynthesis studies and as a bioactive scaffold with demonstrated protein tyrosine kinase (PTK) and phosphatase (PTP) inhibitory activity [3]. Complete NMR, mass spectrometric, and absolute configurational characterization was achieved only in 2022, providing the first unambiguous identity verification dataset for procurement quality control [4].

Why Versiconol Cannot Be Substituted with Generic In-Class Anthraquinones: A Procurement-Risk Analysis


Generic substitution of versiconol with other aflatoxin-pathway anthraquinones or structurally related hydroxyanthraquinones is scientifically indefensible for three reasons. First, versiconol occupies a unique branching position within the aflatoxin metabolic grid that is functionally distinct from its immediate congeners: aflatoxin production from versiconol (VOH) is dichlorvos-insensitive, whereas production from versiconal hemiacetal acetate (VHA) and versiconol acetate (VOAc) is fully inhibited by dichlorvos [1]. This differential inhibitor sensitivity means that pathway flux studies or enzyme assays substituting any other grid member for versiconol will produce mechanistically invalid results. Second, the cytotoxic potency of versiconol differs substantially from its closest structural analog versicolorin C (IC₅₀ 1.07 µM vs. 0.24 µM on OVCAR-3 cells)—a 4.5-fold difference driven by the absence of the bisfuran ring present in versicolorin C [2]. Third, versiconol's protein tyrosine kinase inhibition profile is qualitatively distinct from co-occurring paeciloquinones; it inhibits EGFR PTK in the micromolar range without the potent v-abl selectivity (IC₅₀ 0.4 µM) exhibited by paeciloquinones A and C [3]. Substitution with any of these analogs will confound pharmacological interpretation and compromise experimental reproducibility.

Versiconol Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Informed Procurement


Cytotoxicity Against OVCAR-3 Ovarian Cancer Cells: Versiconol vs. Versicolorin C Direct Comparison

In a direct head-to-head evaluation using the same assay platform, versiconol and versicolorin C—both isolated from Aspergillus sp. SDC28—were tested for cytotoxicity against OVCAR-3 human ovarian cancer cells. Versiconol exhibited an IC₅₀ of 1.07 µM, while versicolorin C was 4.5-fold more potent with an IC₅₀ of 0.24 µM. The clinical comparator paclitaxel (Taxol) showed an IC₅₀ of 7 ± 2 nM under the same conditions [1]. This quantitative difference establishes that versiconol provides a moderate-activity anthraquinone reference point, distinct from the higher-potency versicolorin C, enabling SAR discrimination of the bisfuran ring contribution to cytotoxicity.

cytotoxicity ovarian cancer anthraquinone

EGFR Protein Tyrosine Kinase Inhibition: Versiconol vs. Paeciloquinones A and C

Versiconol was co-isolated with paeciloquinones A–F from Paecilomyces carneus P-177 fermentation broth and evaluated for protein tyrosine kinase (PTK) inhibitory activity. The published data establish that versiconol inhibits epidermal growth factor receptor (EGFR) PTK in the micromolar concentration range, whereas paeciloquinones A and C exhibit potent and selective inhibition of v-abl PTK with an IC₅₀ of 0.4 µM [1]. No sub-micromolar IC₅₀ against v-abl was reported for versiconol, indicating a qualitatively distinct kinase selectivity profile. Although the exact EGFR PTK IC₅₀ for versiconol was not disclosed numerically, the report explicitly differentiates its 'micromolar range' activity from the 'potent and selective' 0.4 µM activity of paeciloquinones A and C [1]. Subsequent binding studies confirm that versiconol (CHEMBL1721202) shows >10 µM activity against EGFR in recombinant assays [2].

protein tyrosine kinase EGFR kinase inhibition

Dichlorvos Sensitivity as a Functional Discriminator Within the Aflatoxin Metabolic Grid

Yabe et al. (1991) mapped the aflatoxin biosynthetic metabolic grid using dichlorvos as a pharmacological probe and demonstrated a critical functional bifurcation: aflatoxin production from versiconol (VOH) is dichlorvos-insensitive, whereas production from versiconal hemiacetal acetate (VHA) and versiconol acetate (VOAc) is fully inhibited by dichlorvos [1]. In feeding experiments with the non-aflatoxigenic mutant NIAH-26, aflatoxin production was restored when VOH was supplied regardless of dichlorvos presence, while VHA- and VOAc-fed cultures failed to produce aflatoxins under dichlorvos treatment [1]. In cell-free systems, the conversion of VOH to versicolorin B (VB)/versicolorin C (VC) proceeded in the presence of NAD⁺ or NADP⁺ and was insensitive to dichlorvos, whereas VHA→VHOH and VOAc→VOH conversions were inhibited [1]. This positions versiconol as the only dichlorvos-insensitive node among the four grid intermediates.

aflatoxin biosynthesis metabolic grid dichlorvos inhibition

Complete Spectroscopic and Absolute Configuration Assignment: A 2022 Analytical Benchmark for Identity Verification

Prior to 2022, the complete NMR and mass spectroscopic assignment of versiconol had not been reported, and its absolute configuration remained unestablished. Gubiani et al. (2022) performed the first complete ¹H and ¹³C NMR assignment and high-resolution mass spectrometric characterization of versiconol, and unambiguously established its absolute configuration using both experimental and theoretical electronic circular dichroism (ECD), supplemented by vibrational circular dichroism (VCD) to confirm stereochemistry [1]. This study provides the definitive analytical reference dataset required for identity confirmation, lot-to-lot consistency verification, and differentiation from other anthraquinone congeners that may co-elute or exhibit similar chromatographic behavior. The work also established the absolute configuration of versicolorin C for the first time, enabling direct configurational comparison between the two compounds [1].

absolute configuration NMR assignment quality control

Versiconol Derivative Structure-Activity Relationship: PTP Inhibitory Activity of 8-O-Methyl and 2′,3′-Dihydroxy Analogs

A 2021 study by Liang et al. isolated 8-O-methyl versiconol and 2′,3′-dihydroxy versiconol—two hydroxyl- and methoxy-substituted derivatives—from the deep-sea-derived fungus Aspergillus puniceus SCSIO z021, alongside versiconol itself and 17 known analogs. These derivatives exhibited inhibitory activity against seven different protein tyrosine phosphatases (PTPs) with IC₅₀ values in the range of 0.20–3.0 µM [1]. The study established a structure-bioactivity relationship demonstrating that methylation at the 8-O position and dihydroxylation at the 2′,3′ positions modulate PTP inhibitory potency relative to the parent versiconol scaffold [1]. This positions versiconol as an essential reference scaffold for PTP inhibitor medicinal chemistry, where the parent compound provides the baseline activity against which derivative potency improvements are measured [1].

protein tyrosine phosphatase SAR derivative

Commercial Availability as a High-Purity Analytical Standard: ≥98% HPLC Purity for Reference-Grade Applications

Versiconol is commercially available as a ≥98% (HPLC) purity analytical standard from specialty natural product suppliers, with CAS registry number 22268-13-9, molecular formula C₁₈H₁₆O₈, and molecular weight 360.31 g/mol . This high-purity powder format is suitable for use as a quantitative reference standard in HPLC-based aflatoxin pathway analysis, where an HPLC method allowing separation of all major active components including versiconol and paeciloquinones has been validated [1]. In contrast, closely related analogs such as versicolorin C are less commonly available as characterized analytical standards, making versiconol the more procurement-accessible reference compound within this structural class for chromatographic method development and quality control applications .

analytical standard HPLC purity quality control

Versiconol Optimal Procurement Scenarios: Evidence-Driven Applications in Aflatoxin Research, Kinase Pharmacology, and Anticancer Screening


Aflatoxin B₁ Biosynthetic Pathway Elucidation Using Dichlorvos Pharmacological Probing

Versiconol is the only intermediate within the aflatoxin metabolic grid whose downstream conversion to versicolorin B/C and subsequent aflatoxin production is fully insensitive to dichlorvos inhibition, as established by Yabe et al. (1991) using Aspergillus parasiticus mutant feeding experiments and cell-free cytosol assays [1]. Researchers investigating the NAD(P)-dependent dehydrogenase that converts VOH to versicolorin B/C must procure versiconol specifically, because neither VHA, VOAc, nor VHOH can serve as dichlorvos-insensitive substrates for this enzymatic step. The compound is suitable for: (i) in vitro reconstitution of the VOH→VB/VC conversion using Aspergillus cell-free extracts supplemented with NAD⁺ or NADP⁺; (ii) precursor feeding studies in blocked mutants to discriminate dichlorvos-sensitive from insensitive metabolic steps; and (iii) chiral HPLC-based monitoring of stereochemical fidelity during biosynthetic conversion [1].

Anthraquinone Cytotoxicity SAR: Moderate-Potency Reference Standard for Ovarian Cancer Drug Discovery

Versiconol provides a well-characterized, moderate-potency (IC₅₀ = 1.07 µM on OVCAR-3) anthraquinone reference point for structure-activity relationship studies aimed at understanding the pharmacophoric contribution of the bisfuran ring system, which is present in the 4.5-fold more potent versicolorin C (IC₅₀ = 0.24 µM) but absent in versiconol [2]. Medicinal chemistry programs investigating anthraquinone-based anticancer agents can use versiconol as a scaffold control to decouple the cytotoxicity contributions of the core anthraquinone chromophore from those of the appended bisfuran moiety. The compound's absolute configuration, confirmed by ECD and VCD in 2022, ensures that observed biological activity can be attributed to a single, defined stereoisomer [2]. Procurement of both versiconol and versicolorin C from the same characterized batch enables internally controlled comparative cytotoxicity profiling across ovarian cancer and other solid tumor cell lines [2].

Kinase Inhibitor Selectivity Profiling: EGFR-Preferring Anthraquinone Chemotype

Versiconol is indicated for kinase inhibitor screening panels requiring an EGFR-preferring anthraquinone with a selectivity fingerprint orthogonal to v-abl-selective paeciloquinones [3]. While paeciloquinones A and C achieve potent and selective v-abl inhibition (IC₅₀ 0.4 µM), versiconol inhibits EGFR PTK in the micromolar range with minimal v-abl activity (>10 µM in recombinant assays), providing a structurally matched negative control for v-abl selectivity studies [3][4]. Both compound classes originate from the same Paecilomyces carneus fermentation, enabling procurement of a matched set for internal kinase profiling. Versiconol's defined EGFR inhibition profile also supports its use as a starting scaffold for medicinal chemistry optimization toward selective EGFR-targeting anthraquinones, using the published paeciloquinone SAR as a comparative roadmap [3].

Protein Tyrosine Phosphatase Inhibitor Development: Baseline Scaffold for Derivative SAR

Versiconol serves as the unmodified parent scaffold for a series of PTP-inhibitory derivatives, including 8-O-methyl versiconol and 2′,3′-dihydroxy versiconol, which exhibit IC₅₀ values of 0.20–3.0 µM across seven PTP isoforms [5]. Medicinal chemistry programs developing PTP inhibitors for diabetes (PTP1B), oncology, or immunology applications should procure versiconol as the baseline reference compound against which the potency gains conferred by specific substituent modifications can be quantitatively measured. The structure-bioactivity relationship established by Liang et al. (2021) demonstrates that methylation at the 8-O position and hydroxylation at the 2′,3′ positions are productive derivatization vectors for PTP potency enhancement, making versiconol the rational procurement choice as the synthetic starting material or analytical reference for SAR expansion libraries [5].

Quote Request

Request a Quote for Versiconol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.